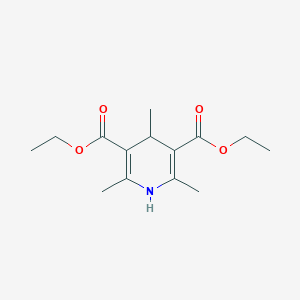

3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine

概要

説明

- 2,4,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチル(CAS番号 632-93-9)は、化学式C₁₄H₂₁NO₄を持つ化学化合物です .

- これは白色からオフホワイトの固体であり、ジヒドロピリジン誘導体のクラスに属します。

- この化合物は、マウスの肝臓にマロリー小体を誘発することができるため、マロリー小体誘発物質 としても知られています . マロリー小体は、肝臓病に関連する細胞質封入体です。

科学的研究の応用

Biochemical Applications

1. Induction of Mallory-Denk Bodies

DDC is primarily known for its role in inducing Mallory-Denk bodies (MDBs) in animal models. These cytoplasmic inclusions are associated with various liver disorders. Research indicates that long-term feeding of DDC to mice can lead to the formation of MDBs, making it a valuable tool for studying liver pathology and the mechanisms underlying liver diseases .

Case Study Example :

A study demonstrated that DDC administration over a period of three months resulted in significant MDB formation in mouse models. This model is crucial for understanding the progression of alcoholic and non-alcoholic steatohepatitis .

2. Hepatotoxicity Studies

DDC is utilized in hepatotoxicity research due to its ability to mimic liver injury conditions. It helps researchers understand the cellular and molecular responses to liver damage and the potential therapeutic interventions.

Data Table: Hepatotoxicity Induction Studies

| Study Reference | Duration of DDC Treatment | Observed Effects |

|---|---|---|

| 3 months | Formation of MDBs | |

| 4 months | Increased oxidative stress markers | |

| 2 months | Altered liver enzyme levels |

Pharmacological Applications

1. Drug Development

DDC serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives are explored for potential therapeutic effects against metabolic disorders.

2. Mechanistic Studies

Research has shown that DDC can modulate cellular pathways involved in oxidative stress and inflammation. This property makes it a candidate for studying drug interactions and mechanisms of action for new pharmaceuticals.

作用機序

ヘム合成阻害剤: 2,4,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、ヘム合成を阻害します .

肝臓ヘムオキシゲナーゼ-1(HO-1): ヘムの分解に関与する重要な酵素である肝臓ヘムオキシゲナーゼ-1の誘導を阻害します .

分子標的: 特定の分子標的と経路を解明するには、さらなる研究が必要です。

生化学分析

Biochemical Properties

3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine plays a significant role in biochemical reactions. It inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe 2+ to protoporphyrin IX to create heme B . This interaction with the enzyme ferrochelatase is a key aspect of its biochemical properties.

Cellular Effects

The effects of this compound on cells are profound. Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver . This suggests that it has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. As mentioned earlier, it inhibits the enzyme ferrochelatase, thereby blocking the production of heme B . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that chronic administration of this compound can induce long-term effects on cellular function, such as the induction of Mallory-Denk body formation .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to heme synthesis, given its role as an inhibitor of the enzyme ferrochelatase .

準備方法

合成ルート: 2,4,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの合成には、適切な出発物質の反応が含まれます。残念ながら、具体的な合成ルートは文献に広く記載されていません。

工業生産: 大規模な工業生産方法に関する情報は不足しています。研究室では、多くの場合、実験目的でこの化合物を調製しています。

化学反応の分析

反応性: 2,4,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、さまざまな化学反応を起こす可能性があります。

一般的な反応:

主な生成物: 形成される特定の生成物は、反応条件と使用される試薬によって異なります。主要な生成物を特定するには、詳細な研究が必要です。

科学研究への応用

化学: 研究者は、この化合物を肝臓病、特にマロリー小体の形成を研究するためのモデルとして使用しています .

生物学: 肝細胞の再生とマロリー小体の形成に対するその影響が注目されています。

医学: 医学では直接使用されていませんが、そのメカニズムを理解することは、肝臓病研究にとって重要となる可能性があります。

工業: 研究におけるその専門的な役割のために、工業的な用途は限られています。

類似化合物との比較

独自性: 2,4,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの独自性は、マロリー小体の形成を誘発する能力にあります。

類似化合物: 直接的な類似体は存在しませんが、他のジヒドロピリジンは構造的に類似しています。

この化合物は、主に研究ツールとして役立ち、その幅広い用途はまだ調査中です。 さらなる情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください! .

生物活性

Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Diethyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

- Molecular Formula : C₁₄H₂₁N₁O₄

- Molecular Weight : 267.32 g/mol

- CAS Number : 632-93-9

- Structural Features :

- Contains a pyridine ring with two carboxylate groups.

- Diethyl ester functional groups contribute to its solubility and bioavailability.

Pharmacological Effects

- Calcium Channel Blocker Activity :

- Neuroprotective Properties :

- Antioxidant Activity :

Case Studies and Research Findings

A selection of studies highlights the biological significance of DDC:

-

Synthesis and Biological Evaluation :

A study published in MDPI explored the synthesis of unsymmetrical derivatives of dihydropyridines, including DDC. The synthesized compounds were evaluated for their antihypertensive effects, showing promising results in vitro and in vivo . -

Neuroprotective Effects :

In a case study examining the neuroprotective effects of dihydropyridine derivatives, DDC was found to significantly reduce neuronal cell death induced by oxidative stress. This suggests its potential use in neurodegenerative diseases .

Table 1: Summary of Biological Activities of DDC

Table 2: Synthesis Methods for DDC

| Methodology | Description | Yield (%) |

|---|---|---|

| Multicomponent Synthesis | Involves nitroacetone and β-dicarbonyl compounds | Up to 63% |

| Traditional Esterification | Reaction with diethyl malonate | Varies |

特性

IUPAC Name |

diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVAIHNNWWJFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060898 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-93-9 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicarbethoxydihydrocollidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DDC (porphyrinogen) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DDC (porphyrinogen) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。